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Compound of Interest

Compound Name:
2-amino-2-(3,4-difluorophenyl)-N-

methylacetamide

CAS No.: 1025448-40-1

Cat. No.: B2518642

Get Quote

Executive Summary & Compound Characterization
N-(2,4-difluorophenyl)-N-methylacetamide (CAS: 238403-47-9) is a specialized fluorinated

amide intermediate, critical in the synthesis of triazole antifungal agents (e.g., fluconazole

analogs) and agrochemicals. Unlike its non-fluorinated parent acetanilide, the introduction of

two fluorine atoms at the ortho and para positions, combined with N-methylation, fundamentally

alters its physicochemical landscape.

This guide addresses the solubility challenges associated with this compound. While empirical

data for this specific derivative is often proprietary, this document synthesizes available

physicochemical constants with thermodynamic principles to provide a predictive solubility

profile, followed by rigorous protocols for experimental validation.
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Property Value Implication for Solubility

Molecular Formula C₉H₉F₂NO Lipophilic fluorinated scaffold.

Molecular Weight 185.17 g/mol
Low MW facilitates dissolution

kinetics.

Melting Point 83–85 °C

Moderate crystal lattice

energy; indicates solid-state

handling at RT.

LogP (Predicted) ~1.95
Moderately lipophilic; poor

aqueous solubility expected.

H-Bond Donors 0

N-methylation removes the

amide proton, reducing self-

association.

H-Bond Acceptors 2 (C=O, F)

Good solubility in protic

solvents (Alcohols) via H-

bonding.

Predictive Solubility Profile
Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), we can

categorize solvents by their thermodynamic affinity for the solute. The N-methyl group disrupts

the strong intermolecular hydrogen bonding network found in primary amides, generally

enhancing solubility in organic media compared to acetanilide.

Predicted Solvent Compatibility Table
Note: "Solubility" is defined here as >20 mg/mL (Good) to <1 mg/mL (Poor) at 25°C.
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Solvent Class
Representative
Solvents

Predicted Solubility
Mechanistic
Rationale

Polar Aprotic DMSO, DMF, DMAc
Excellent (>100

mg/mL)

Strong dipole-dipole

interactions match the

polar amide bond;

entropy-driven

dissolution.

Chlorinated
Dichloromethane

(DCM), Chloroform

Very Good (>50

mg/mL)

High dispersion forces

from halogens interact

favorably with the

difluorophenyl ring.

Lower Alcohols
Methanol, Ethanol,

IPA
Good (20–50 mg/mL)

Solvent acts as H-

bond donor to the

amide carbonyl;

solubility decreases

as alkyl chain length

increases.

Esters/Ketones Ethyl Acetate, Acetone
Moderate (10–30

mg/mL)

Dipolar interactions

exist, but lack of H-

bond donation limits

solubility compared to

alcohols.

Ethers THF, MTBE Moderate

Good interaction with

the aromatic system;

useful for

crystallization control.

Aqueous Water, PBS (pH 7.4) Poor (<1 mg/mL)

High LogP and

hydrophobic fluorine

atoms prevent

disruption of the water

lattice.

Aliphatic Hexane, Heptane,

Cyclohexane

Very Poor (Insoluble) Lack of polar

interactions; high
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energy cost to solvate

the polar amide group.

Experimental Protocols for Solubility Determination
To transition from prediction to precise data, the following protocols are the industry standard

for generating solubility curves.

Protocol A: Equilibrium Solubility (Shake-Flask Method)
The "Gold Standard" for thermodynamic solubility.

Materials:

N-(2,4-difluorophenyl)-N-methylacetamide (Solid, >98% purity)

HPLC Grade Solvents (MeOH, Water, ACN, etc.)

0.45 µm PTFE Syringe Filters

Agilent 1200/1260 HPLC or equivalent UV-Vis spectrophotometer

Workflow:

Saturation: Add excess solid (~50 mg) to 1 mL of solvent in a crimp-top vial.

Equilibration: Agitate at constant temperature (e.g., 25°C) for 24–48 hours using a

thermomixer (1000 rpm).

Filtration: Centrifuge at 13,000 rpm for 10 mins. Filter supernatant through a pre-heated 0.45

µm PTFE filter to prevent precipitation during cooling.

Quantification: Dilute filtrate 100x with mobile phase and inject into HPLC.

Column: C18 (e.g., Zorbax Eclipse Plus, 3.5 µm).

Mobile Phase: ACN:Water (60:40 v/v).
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Detection: UV at 254 nm (aromatic absorption).

Protocol B: Dynamic Solubility (Polythermal Method)
Best for determining Metastable Zone Width (MSZW) for crystallization.

Equipment: Crystal16 or Mettler Toledo EasyMax with turbidity probe.

Prepare slurries of known concentration (e.g., 10, 20, 50, 100 mg/mL).

Heat at 1°C/min until transmission reaches 100% (Clear point = Solubility Temperature).

Cool at 1°C/min until transmission drops (Cloud point = Nucleation limit).

Plot Concentration vs. Temperature to generate the solubility curve.

Visualization: Experimental Workflow
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Caption: Standard Gravimetric/HPLC workflow for determining thermodynamic solubility.

Thermodynamic Modeling & Mechanism
Understanding the forces driving dissolution allows for intelligent solvent substitution.

Hansen Solubility Parameters (HSP)
The solubility behavior can be modeled using the HSP vector

, where:

(Dispersion): Interactions via London forces (high in chlorinated solvents).

(Polar): Dipole-dipole interactions (high in DMSO/Acetone).

(Hydrogen Bonding): H-bond donor/acceptor capability (high in Alcohols).[1]
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Estimated HSP for N-(2,4-difluorophenyl)-N-methylacetamide:

(Due to aromatic ring + halogens)

(Due to amide dipole)

(Moderate acceptor, no donor)

Interaction Radius (

): Solubility is likely if the "distance" (

) between solvent and solute in Hansen space is small:

Visualization: Solubility Map Concept
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Caption: Conceptual Hansen Space map. Green nodes denote high solubility; Red nodes

denote antisolvents.
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Applications in Process Chemistry
A. Crystallization Strategy
The significant solubility differential between Alcohols (Good) and Water (Poor) suggests a

classic Cooling + Antisolvent crystallization strategy.

Solvent: Ethanol or Isopropanol (Dissolve at 50–60°C).

Antisolvent: Water (Add slowly to induce nucleation).

Note: Ensure temperature is kept above 10°C during water addition to avoid oiling out (liquid-

liquid phase separation), as the melting point (83°C) is relatively low.

B. Reaction Solvent Selection
For nucleophilic substitutions or coupling reactions involving this amide:

Recommended: DMF or Toluene. Toluene provides a good balance of solubility at reflux

while allowing for easy workup (washing with water removes inorganic salts, keeping the

product in the organic phase).

References
PubChem Compound Summary. (2025). N-(2,4-difluorophenyl)-N-methylacetamide (CID

11497967). National Center for Biotechnology Information. [Link]

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC

Press.[2] (Source for HSP theory and solvent parameters).

Bergström, C. A., et al. (2016). Accuracy of calculated pH-dependent aqueous drug solubility.
Molecular Pharmaceutics. (Reference for general amide solubility modeling).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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